Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-
Description
Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] (CAS: 126026-43-5) is a symmetrical aromatic aldehyde derivative featuring a 1,4-phenylene core linked via methyleneoxy bridges to two 3-methoxybenzaldehyde groups. Its molecular formula is C₂₀H₁₄O₄ (MW: 318.32 g/mol). The compound is characterized by its bifunctional aldehyde groups and methoxy substituents, which confer reactivity for applications in organic synthesis and materials science, particularly as a precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Properties
IUPAC Name |
4-[[4-[(4-formyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-27-23-11-19(13-25)7-9-21(23)29-15-17-3-5-18(6-4-17)16-30-22-10-8-20(14-26)12-24(22)28-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHMIVWXNNDFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461800 | |
| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101913-38-6 | |
| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-bis(bromomethyl)benzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxybenzoic acid].
Reduction: Formation of 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxybenzyl alcohol].
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Structural and Electronic Comparisons
- Core Flexibility : The 1,4-phenylene core in the target compound provides linearity and rigidity, favoring crystalline packing and MOF formation . In contrast, the 1,3-phenylene isomer () introduces kinked geometry, reducing symmetry and altering intermolecular interactions.
- Substituent Effects: Methoxy Groups: Enhance solubility in polar solvents compared to non-polar substituents (e.g., trifluoromethyl in ). Aldehyde vs. Aniline: The aldehyde groups in the target compound enable Schiff base formation (e.g., imine synthesis in ), whereas aniline derivatives (e.g., ) are suited for electrophilic substitution.
Physicochemical Properties
Biological Activity
Benzaldehyde derivatives have garnered significant interest in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. This article focuses on the compound Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] , exploring its synthesis, characterization, and biological effects, particularly its antimicrobial and potential anticancer properties.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes multiple methoxy groups and a phenylene bridge. This structural configuration is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22O6 |
| Molecular Weight | 406.43 g/mol |
| Physical State | Yellow to brown powder |
| Purity | 95% |
Synthesis
The synthesis of Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] typically involves the reaction of appropriate benzaldehyde derivatives in the presence of catalysts such as triethylamine. The process may include steps like Williamson ether synthesis to introduce methylene linkages.
Antimicrobial Properties
Research indicates that benzaldehyde derivatives exhibit varying degrees of antibacterial activity. A study evaluated the antimicrobial efficacy of benzaldehyde against several bacterial strains, including Staphylococcus aureus and Bacillus anthracis. The minimum inhibitory concentration (MIC) for benzaldehyde was found to be greater than 1024 µg/mL alone but showed synergistic effects when combined with antibiotics like ciprofloxacin:
- Combination with Ciprofloxacin :
- MIC reduced from 64 µg/mL to 32 µg/mL against Staphylococcus aureus expressing efflux pumps.
This suggests that benzaldehyde may enhance the permeability of bacterial membranes, allowing antibiotics to be more effective .
Anticancer Activity
Emerging studies have also investigated the potential anticancer properties of benzaldehyde derivatives. The incorporation of specific functional groups into the benzaldehyde structure can enhance cytotoxic effects against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Case Studies
- Antibacterial Efficacy : A study highlighted the effectiveness of benzaldehyde in modulating antibiotic activity against resistant strains of bacteria. The findings indicated that while benzaldehyde alone had limited antibacterial activity, its combination with fluoroquinolones significantly enhanced their effectiveness .
- Cytotoxic Studies : In vitro assays demonstrated that certain benzaldehyde derivatives could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds triggered apoptotic pathways, suggesting their potential as chemotherapeutic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
